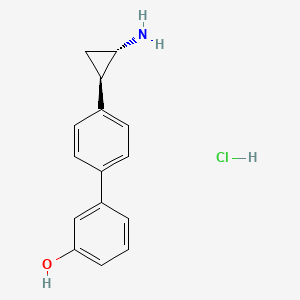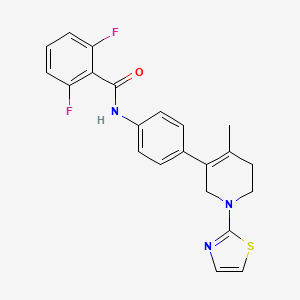![molecular formula C17H18Cl3N3O B10764227 (1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol;dihydrochloride](/img/structure/B10764227.png)
(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AT 13148 dihydrochloride is an orally available, multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity. It is known for its ability to block phosphorylation of AKT, p70S6 kinase, PKA, ROCK, and SGK substrates, and induce apoptosis in cancer cells.
Preparation Methods
The synthetic route for AT 13148 dihydrochloride involves the preparation of (S)-1-(4-(1H-pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol, followed by its conversion to the dihydrochloride salt. The reaction conditions typically involve the use of solvents like DMSO and reagents such as hydrochloric acid .
Chemical Reactions Analysis
AT 13148 dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly involving its aromatic rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
AT 13148 dihydrochloride has a wide range of scientific research applications, including:
Cancer Research: It has shown significant antitumor activity in various cancer cell lines and xenograft models, making it a valuable tool for studying cancer biology and developing new cancer therapies.
Signal Transduction Studies: The compound is used to investigate the role of AGC kinases in cellular signaling pathways, particularly those involving AKT, p70S6 kinase, PKA, ROCK, and SGK.
Drug Development: Researchers use AT 13148 dihydrochloride to explore new therapeutic strategies targeting multiple kinases simultaneously, aiming to overcome resistance mechanisms in cancer treatment.
Mechanism of Action
AT 13148 dihydrochloride exerts its effects by inhibiting multiple AGC kinases, including AKT, p70S6 kinase, PKA, ROCK, and SGK. This inhibition leads to the blockade of substrate phosphorylation and induction of apoptosis in cancer cells. The compound’s mechanism of action involves the disruption of key signaling pathways that are often deregulated in cancer, such as the phosphatidylinositol 3-kinase (PI3K)-AKT pathway .
Comparison with Similar Compounds
AT 13148 dihydrochloride is unique in its ability to inhibit multiple AGC kinases simultaneously, which distinguishes it from other kinase inhibitors that target only a single kinase. Similar compounds include:
CCT128930: A selective AKT inhibitor that modulates cell-cycle genes but does not have the same broad kinase inhibition profile as AT 13148 dihydrochloride.
MK-2206: Another AKT inhibitor with a different mechanism of action and therapeutic profile compared to AT 13148 dihydrochloride.
These comparisons highlight the uniqueness of AT 13148 dihydrochloride in targeting multiple kinases and its potential advantages in overcoming clinical resistance in cancer therapy.
Properties
Molecular Formula |
C17H18Cl3N3O |
|---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol;dihydrochloride |
InChI |
InChI=1S/C17H16ClN3O.2ClH/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13;;/h1-10,22H,11,19H2,(H,20,21);2*1H/t17-;;/m0../s1 |
InChI Key |
MDWPTVDEYHYBTF-RMRYJAPISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride](/img/structure/B10764146.png)
![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B10764162.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B10764166.png)
![5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium](/img/structure/B10764172.png)
![N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride](/img/structure/B10764177.png)


![7-[(2R,4aR,5R,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B10764199.png)
![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B10764206.png)
![6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole](/img/structure/B10764211.png)
![4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride](/img/structure/B10764215.png)

![3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B10764228.png)

